

Pharmacological Profile of CVT-2514: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *O*-Desmethyl ranolazine

Cat. No.: B563687

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CVT-2514, also known as **O-desmethyl ranolazine** or RS-88390, is a major active metabolite of the antianginal drug ranolazine.[1] Ranolazine is primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[2][3] CVT-2514 is one of the four most abundant metabolites found in plasma and is formed through the O-demethylation of the parent compound.[4][5][6] This technical guide provides a comprehensive overview of the pharmacological profile of CVT-2514, summarizing available quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Pharmacological Activity

Limited publicly available data exists on the specific pharmacological activity of CVT-2514. However, a study that synthesized CVT-2514 and four other principal metabolites of ranolazine evaluated their anti-myocardial ischemic effects in mice. The study concluded that while some metabolites, including CVT-2738 and CVT-2513, showed protective effects against isoprenaline-induced myocardial ischemia, CVT-2514's activity was less potent than that of the parent drug, ranolazine.[3] Unfortunately, specific quantitative data such as IC50 or Ki values were not provided in this publication.

Pharmacokinetics

Plasma Protein Binding

In vitro studies have determined the plasma protein binding of CVT-2514 to be between 70% and 75%. This binding was found to be independent of concentration.^[7]

Parameter	Value	Reference
Plasma Protein Binding	70-75%	^[7]

Experimental Protocols

Determination of Plasma Protein Binding

The plasma protein binding of CVT-2514 was determined using in vitro methods. A common and accepted method for this determination is equilibrium dialysis.^{[7][8]}

Equilibrium Dialysis Protocol Outline:

- **Apparatus:** A dialysis unit with two chambers separated by a semi-permeable membrane.
- **Preparation:** One chamber is filled with human plasma, and the other with a buffer solution.
- **Incubation:** A known concentration of CVT-2514 is added to the plasma chamber, and the unit is incubated to allow the unbound drug to diffuse across the membrane until equilibrium is reached.
- **Sampling:** After equilibrium, samples are taken from both the plasma and buffer chambers.
- **Quantification:** The concentration of CVT-2514 in each sample is determined using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- **Calculation:** The percentage of bound and unbound drug is calculated from the concentration differences between the two chambers.

Quantification of CVT-2514 in Plasma

A sensitive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of ranolazine and its major metabolites, including CVT-2514, in human plasma.[9]

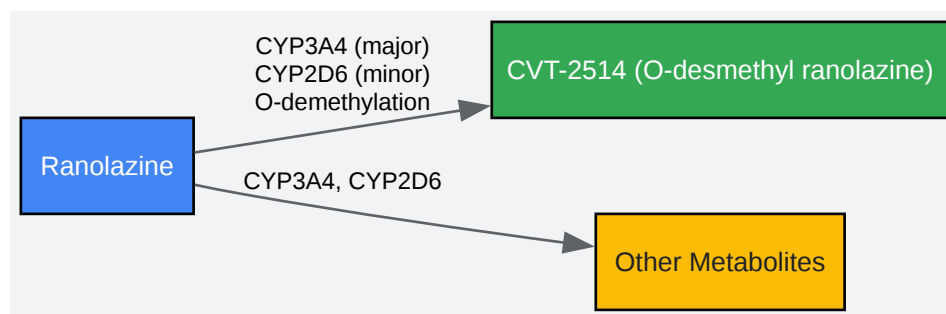
LC-MS/MS Protocol Outline:

- **Sample Preparation:** Plasma samples are typically prepared by protein precipitation.
- **Chromatographic Separation:** The prepared sample is injected into a liquid chromatograph. Separation of CVT-2514 from other plasma components and metabolites is achieved on a C18 column with a gradient elution mobile phase.
- **Mass Spectrometric Detection:** The eluent from the chromatograph is introduced into a tandem mass spectrometer. CVT-2514 is ionized, and specific parent-daughter ion transitions are monitored for quantification.
- **Data Analysis:** The concentration of CVT-2514 in the plasma sample is determined by comparing its peak area to that of a known concentration of an internal standard.

Signaling Pathways and Experimental Workflows

Ranolazine Metabolism Pathway

The following diagram illustrates the metabolic pathway of ranolazine, highlighting the formation of CVT-2514.

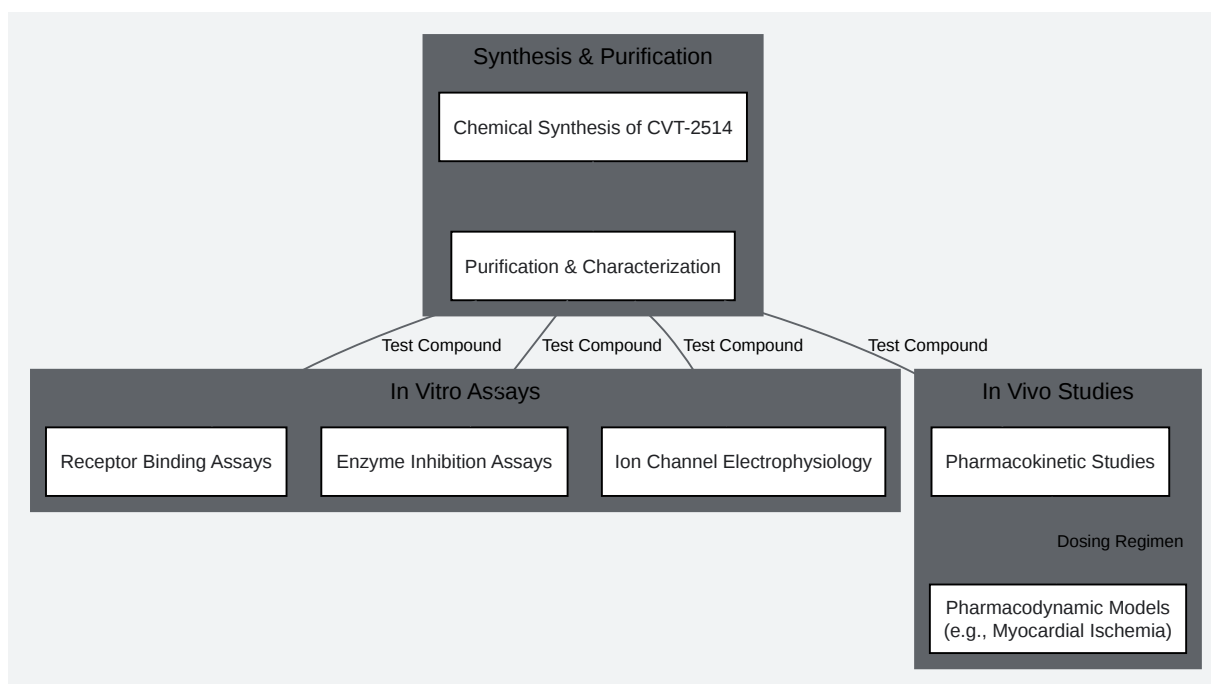


[Click to download full resolution via product page](#)

Caption: Metabolic conversion of Ranolazine to CVT-2514.

Experimental Workflow for Pharmacological Characterization

The logical flow for characterizing the pharmacological profile of a metabolite like CVT-2514 is depicted below.



[Click to download full resolution via product page](#)

Caption: Workflow for characterizing a drug metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effect of ranolazine on rat intrarenal arteries in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Ranolazine Metabolites and Their Anti-myocardial Ischemia Activities [jstage.jst.go.jp]
- 4. Development and validation of a sensitive LC-MS/MS assay for simultaneous quantitation of ranolazine and its three metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma Protein Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pharmacological Profile of CVT-2514: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563687#pharmacological-profile-of-cvt-2514-metabolite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com